Odor Potency Comparison: delta-Nonalactone FD Factor 2048 in Bourbon Whisky AEDA Analysis
In an aroma extract dilution analysis (AEDA) performed on American Bourbon whisky volatile fractions, delta-nonalactone exhibited a flavor dilution (FD) factor of 2048, ranking second highest among 45 odor-active compounds detected, surpassed only by (E)-beta-damascenone (FD 4096). By comparison, gamma-decalactone (C10 γ-lactone) showed an FD factor of 1024, representing half the odor potency of delta-nonalactone in this matrix [1].
| Evidence Dimension | Flavor Dilution (FD) Factor — Odor Potency |
|---|---|
| Target Compound Data | FD factor = 2048 |
| Comparator Or Baseline | gamma-Decalactone: FD factor = 1024; (E)-beta-Damascenone: FD factor = 4096 (highest) |
| Quantified Difference | delta-Nonalactone FD factor = 2× gamma-decalactone; 0.5× (E)-beta-damascenone |
| Conditions | Aroma Extract Dilution Analysis (AEDA) on volatile fraction isolated from American Bourbon whisky; FD factor range in study: 32-4096 |
Why This Matters
The FD factor quantifies the number of dilution steps at which an odorant remains perceivable, directly reflecting odor potency in a complex alcoholic beverage matrix—critical for formulators selecting lactones for whisky, rum, or spirit flavor applications where delta-nonalactone provides 2× the sensory impact per unit concentration compared to gamma-decalactone.
- [1] Poisson, L.; Schieberle, P. Characterization of the most odor-active compounds in an American Bourbon whisky by application of the aroma extract dilution analysis. Journal of Agricultural and Food Chemistry 2008, 56 (14), 5813-5819. View Source
